3-Chloro-4-piperidinocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-piperidinocoumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzopyranone core with a chlorine atom at the 3-position and a piperidine ring at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-piperidinocoumarin typically involves the reaction of 3-chlorocoumarin with piperidine under specific conditions. One common method is the Claisen rearrangement, where 3-chlorocoumarin reacts with an allyl alcohol in the presence of a base to form the desired product . Another method involves the Knoevenagel condensation, where 3-chlorocoumarin is reacted with piperidine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-piperidinocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-piperidinocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 3-Chloro-4-piperidinocoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-Chlorocoumarin: Lacks the piperidine ring and has different biological activities.
4-Piperidinocoumarin: Lacks the chlorine atom and exhibits distinct chemical properties.
3-Chloro-4-methylcoumarin: Contains a methyl group instead of a piperidine ring.
Uniqueness
3-Chloro-4-piperidinocoumarin is unique due to the presence of both the chlorine atom and the piperidine ring, which confer specific chemical reactivity and biological activity. This combination allows for unique interactions with molecular targets and potential therapeutic applications .
Properties
CAS No. |
36048-07-4 |
---|---|
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
3-chloro-4-piperidin-1-ylchromen-2-one |
InChI |
InChI=1S/C14H14ClNO2/c15-12-13(16-8-4-1-5-9-16)10-6-2-3-7-11(10)18-14(12)17/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
XGSYNSVLEUYTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.